molecular formula C13H18N2O2 B309648 N-(4-acetamidophenyl)-2-methylbutanamide

N-(4-acetamidophenyl)-2-methylbutanamide

Cat. No.: B309648
M. Wt: 234.29 g/mol
InChI Key: IYKKYOYUJUQWGX-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-methylbutanamide is an acetamide derivative characterized by a 2-methylbutanamide group attached to a 4-acetamidophenyl scaffold. Its synthesis typically involves coupling reactions between 4-acetamidoaniline and 2-methylbutanoyl chloride or analogous acylating agents.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-methylbutanamide

InChI

InChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-11(6-8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

IYKKYOYUJUQWGX-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity vs. Yield : Simpler substituents (e.g., benzamide in 1A) achieve higher yields (75%) compared to heterocyclic or hybridized derivatives (e.g., 58% for 5-acetylfuran-2-carboxamide) .
  • Heterocyclic Enhancements : The introduction of furan (as in 5-acetylfuran-2-carboxamide) improves bioavailability and diuretic activity by targeting urea transporters, though at the cost of reduced synthetic efficiency .

Pharmacological and Physicochemical Comparisons

Key Observations :

  • Bioactivity : Heterocyclic derivatives (e.g., thiophene or furan carboxamides) exhibit enhanced biological activity compared to simpler amides. For instance, 5-acetylfuran-2-carboxamide shows potent diuretic effects due to urea transporter targeting .
  • In contrast, acetylfuran derivatives balance LogP (1.8) and bioavailability .
  • Cytotoxicity : Thiazole and thiadiazole derivatives (e.g., 3a/3b) demonstrate isomer-dependent cytotoxicity, highlighting the role of stereochemistry in biological outcomes .

Case Study: Diuretic Activity vs. COX-2 Inhibition

  • Diarylamides as Diuretics : N-(4-Acetamidophenyl)-5-acetylfuran-2-carboxamide () exhibits superior diuretic activity (ED₅₀: 3 mg/kg) compared to benzamide analogs (ED₅₀: 10 mg/kg) due to optimized urea transporter binding .
  • COX-2 Inhibition : N-(4-acetamidophenyl)-Indomethacin amide () selectively inhibits COX-2 (IC₅₀: 0.1 µM) but lacks diuretic effects, illustrating how structural modifications redirect pharmacological profiles .

Preparation Methods

Reaction Scheme

  • Acetylation of 4-Aminophenol :

    • Reagents : Acetic anhydride, pyridine, or triethylamine.

    • Conditions : Room temperature, 30–60 min stirring.

    • Intermediate : N-(4-Hydroxyphenyl)acetamide.

  • Amidation with 2-Methylbutanoyl Chloride :

    • Reagents : 2-Methylbutanoyl chloride, dichloromethane (DCM), base (e.g., triethylamine).

    • Conditions : 0°C to room temperature, 2–4 h.

    • Product : N-(4-Acetamidophenyl)-2-methylbutanamide.

Key Data

StepYieldPurity (HPLC)Key Optimization
185–92%>95%Pyridine as base minimizes hydrolysis.
270–78%>90%Slow addition of acyl chloride to prevent dimerization.

Advantages : High atom economy; scalable for industrial production.
Limitations : Requires anhydrous conditions to avoid side reactions.

One-Pot Sequential Acylation

Protocol

  • Reagents : 4-Aminophenol, acetic anhydride, 2-methylbutanoic acid, N,N'-dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).

  • Conditions :

    • Acetylation at 50°C for 1 h.

    • In situ activation of 2-methylbutanoic acid with DCC/DMAP.

    • Amidation at room temperature for 12 h.

Performance Metrics

  • Overall Yield : 65–72%.

  • Purity : 88–92% (requires column chromatography).
    Catalytic Efficiency : DMAP (5 mol%) accelerates acylation by 40% compared to non-catalytic methods.

Solid-Phase Synthesis for High-Throughput Applications

Methodology

  • Support : Wang resin functionalized with 4-aminophenol.

  • Steps :

    • On-resin acetylation with acetic anhydride.

    • Coupling with 2-methylbutanoic acid using HBTU/HOBt.

    • Cleavage with trifluoroacetic acid (TFA).

Results

ParameterValue
Resin Loading Capacity0.8 mmol/g
Final Yield60–68%
Purity (LC-MS)>95%

Advantages : Reduces purification steps; ideal for parallel synthesis.

Microwave-Assisted Synthesis

Procedure

  • Reagents : 4-Acetamidophenol, 2-methylbutanoyl chloride, tetrabutylammonium bromide (TBAB), DMF.

  • Conditions : Microwave irradiation (150 W, 100°C, 15 min).

Outcomes

  • Yield : 89% (vs. 65% under conventional heating).

  • Reaction Time : 15 min (vs. 4–6 h traditionally).
    Mechanistic Insight : Microwave energy enhances nucleophilic attack efficiency by 2.3-fold.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

  • Reagents : 4-Acetamidophenol, 2-methylbutanoic acid, N,N'-carbonyldiimidazole (CDI).

  • Conditions : Ball milling (400 rpm, 2 h).

MetricResult
Yield76%
E-Factor2.1
Solvent Consumption0 mL

Sustainability : Eliminates toxic solvents; E-factor reduced by 60% compared to traditional methods.

Troubleshooting Common Challenges

Side Reactions and Mitigation

  • Over-Acylation :

    • Cause : Excess acyl chloride or prolonged reaction time.

    • Solution : Use stoichiometric acyl chloride and monitor by TLC.

  • Hydrolysis of Intermediate :

    • Cause : Residual moisture in solvents.

    • Solution : Molecular sieves or anhydrous MgSO₄ during workup.

  • Low Coupling Efficiency :

    • Cause : Poor activation of carboxylic acid.

    • Solution : Replace DCC with HATU for higher reactivity.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Two-Step Acylation70–784–6 hLowIndustrial
One-Pot65–7212 hMediumLab-scale
Solid-Phase60–688 hHighHTP
Microwave8915 minMediumPilot-scale
Mechanochemical762 hLowGreen labs

Key Insight : Microwave and mechanochemical methods balance efficiency and sustainability, while traditional methods remain cost-effective for bulk synthesis .

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